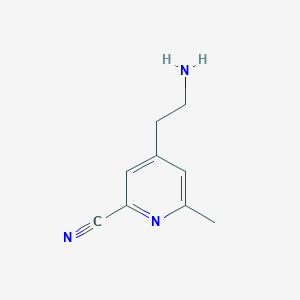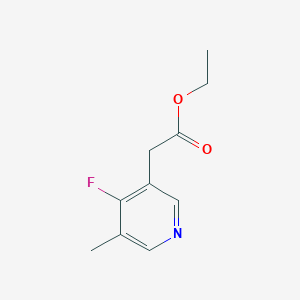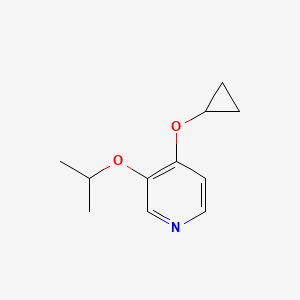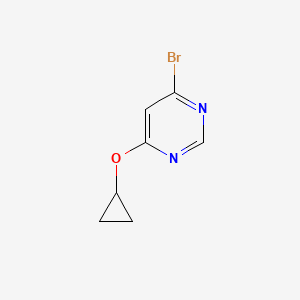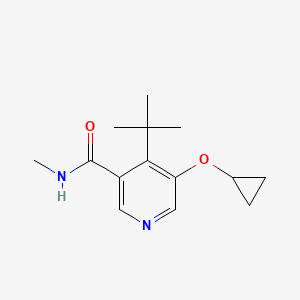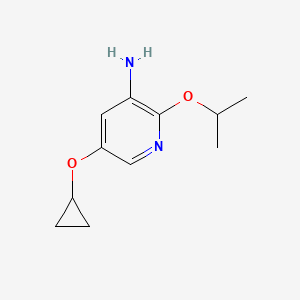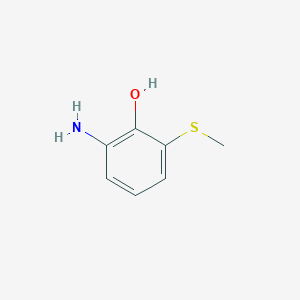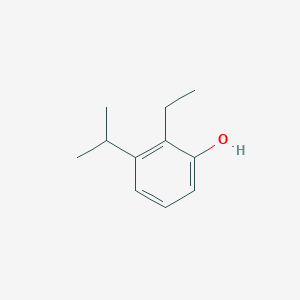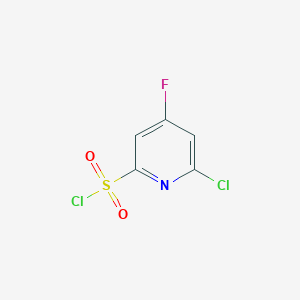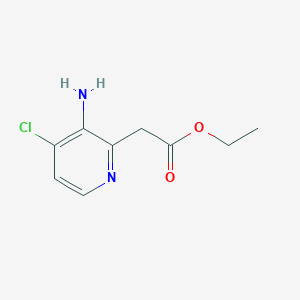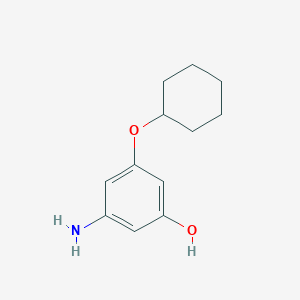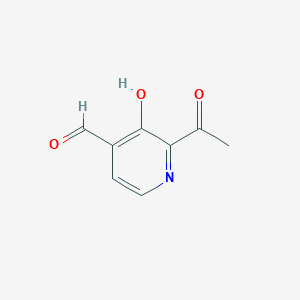
2-Acetyl-3-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring both acetyl and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the reaction of 3-hydroxyisonicotinaldehyde with acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to maintain consistency and quality.
化学反応の分析
Types of Reactions: 2-Acetyl-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-hydroxyisonicotinic acid.
Reduction: Formation of 2-acetyl-3-hydroxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-Acetyl-3-hydroxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 2-Acetyl-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition. It also exhibits fluorescence properties, making it useful in imaging and diagnostic applications .
類似化合物との比較
3-Hydroxyisonicotinaldehyde: A derivative of pyridine with similar functional groups but lacking the acetyl group.
2-Acetylpyridine: Similar structure but without the hydroxy group.
Uniqueness: 2-Acetyl-3-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and applications in various fields .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
2-acetyl-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-8(12)6(4-10)2-3-9-7/h2-4,12H,1H3 |
InChIキー |
RGOUNWKKWJYSTN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CC(=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



